(E)-2-((4-hydroxyphenyl)(methyl)amino)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one
Description
The compound (E)-2-((4-hydroxyphenyl)(methyl)amino)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one (CAS: 405919-88-2) is a thiazolone derivative characterized by a 2-oxoindolin-3-ylidene moiety at position 5 and a 4-hydroxyphenyl(methyl)amino group at position 2 of the thiazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or anticancer research, as suggested by its inclusion in commercial catalogs like CHEMBL and ZINC .
Properties
IUPAC Name |
3-[4-hydroxy-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-21(10-6-8-11(22)9-7-10)18-20-17(24)15(25-18)14-12-4-2-3-5-13(12)19-16(14)23/h2-9,22,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMBIRCHMHJHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((4-hydroxyphenyl)(methyl)amino)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one , often referred to as a thiazole derivative, has garnered significant attention in recent years due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various studies and findings.
Synthesis
The synthesis of thiazole derivatives typically involves reactions between thiosemicarbazones and various aldehydes or ketones. In the case of this compound, the synthetic pathway includes the formation of the thiazole ring through cyclization reactions involving substituted phenyl groups and hydrazine derivatives. The structure is confirmed through spectroscopic techniques such as NMR and IR spectroscopy.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity across various cancer cell lines. The compound's efficacy has been assessed using the following metrics:
| Cell Line | GI50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 67.2 | Moderate |
| SKMEL-2 | 24.0 | Good |
| Hep-G2 | 20.8 | Moderate |
| HT-29 | <0.1 | High |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with a GI50 value less than 30 µM are generally considered potent anticancer agents.
The biological activity of thiazole derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, studies have shown that these compounds can disrupt cellular pathways involved in cancer growth by targeting specific kinases and transcription factors associated with tumor progression.
- VEGFR-2 Inhibition : Some thiazole derivatives have demonstrated inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. For example, one study reported an IC50 of 0.15 µM for a related thiazole compound against VEGFR-2, indicating a strong potential for inhibiting tumor blood supply.
- Cell Cycle Arrest : The compound has also been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. This is often assessed through flow cytometry techniques that analyze DNA content in treated cells.
- Apoptosis Induction : The ability to trigger apoptosis has been confirmed through assays measuring caspase activity and annexin V binding in treated cancer cells.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Study on Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their cytotoxic effects on MCF-7 and HepG2 cell lines, revealing that certain substitutions on the thiazole ring significantly enhanced anticancer activity .
- Comparative Analysis : Another research effort compared the efficacy of (E)-2-(4-hydroxybenzylidene)thiazoles with standard chemotherapeutics like Adriamycin, finding comparable or superior activity against multiple cancer types .
Comparison with Similar Compounds
Structural Analogues
Key structural variations among thiazolone derivatives include substitutions on the benzylidene/arylidene group, the amino substituent at position 2, and the presence of heterocyclic moieties (e.g., indolinone, isoindoline-dione). Below is a comparative analysis:
Key Observations :
- The 2-oxoindolin-3-ylidene moiety is a common feature in anticancer scaffolds due to its planar structure and ability to intercalate DNA or inhibit kinases .
- Electron-donating groups (e.g., 4-hydroxyphenyl) enhance solubility, while electron-withdrawing groups (e.g., CF₃) improve metabolic stability .
- The Z/E configuration at the benzylidene position significantly impacts biological activity, as seen in compounds with thioxo vs. oxo groups .
Yield Comparison :
- Conventional reflux methods yield 70–85% for simpler analogues (e.g., 6a–j in ) .
- Compounds with bulky substituents (e.g., isoindoline-dione) show lower yields (76–81%) due to steric hindrance .
Physicochemical Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
